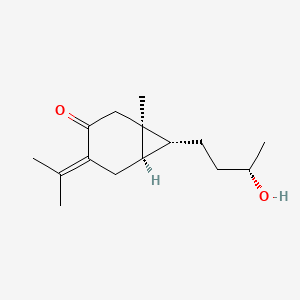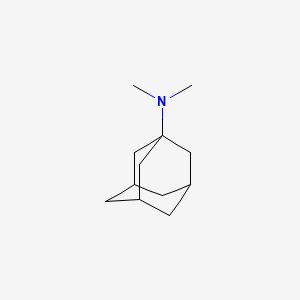
N-methyl-N-phenyl-5H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-phenyl-5H-purin-6-amine is an organic compound with the molecular formula C₁₂H₁₁N₅.
Preparation Methods
The synthesis of N-methyl-N-phenyl-5H-purin-6-amine can be achieved through several methods:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Amination of Halides: Another method involves the reaction of a halogenated purine derivative with an amine.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-methyl-N-phenyl-5H-purin-6-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-methyl-N-phenyl-5H-purin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-phenyl-5H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . The compound’s effects are mediated through pathways involving cyclic adenosine monophosphate (cAMP)-dependent protein kinase .
Comparison with Similar Compounds
N-methyl-N-phenyl-5H-purin-6-amine can be compared with other similar compounds, such as:
N-methyl-5H-purin-6-amine: This compound lacks the phenyl group, making it less hydrophobic and potentially altering its biological activity.
N-phenyl-5H-purin-6-amine: This compound lacks the methyl group, which may affect its reactivity and interactions with molecular targets.
This compound derivatives: Various derivatives with different substituents on the phenyl or purine rings can exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the methyl and phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
82760-84-7 |
|---|---|
Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-methyl-N-phenyl-7H-purin-6-amine |
InChI |
InChI=1S/C12H11N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h2-8H,1H3,(H,13,14,15,16) |
InChI Key |
OYJNWQXDNHJGEB-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=NC=NC3=NC=NC32 |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


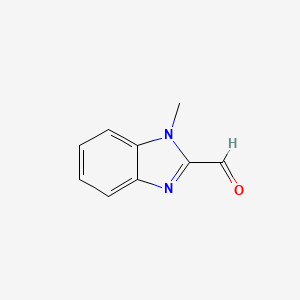
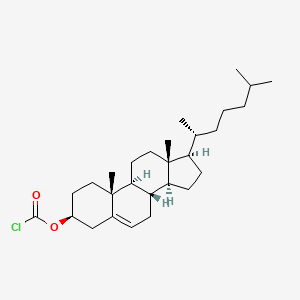

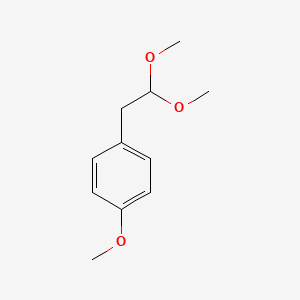
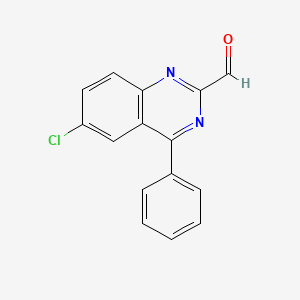
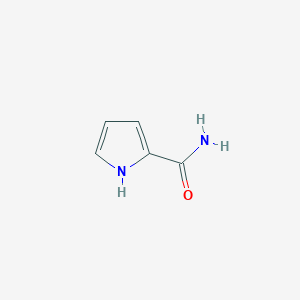

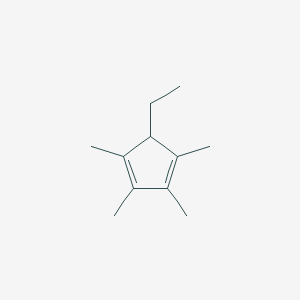

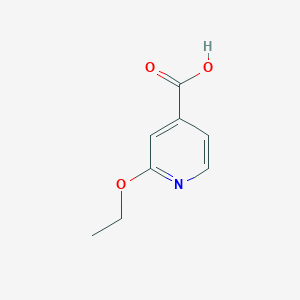
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
